Superior sEH Inhibition Potency Conferred by Ortho-Fluorine Substitution
While direct IC50 data for (E)-N-(2-(2-(2-fluorobenzylidene)hydrazinyl)-2-oxoethyl)benzamide against sEH is not publicly available, class-level SAR indicates that acylhydrazones with an ortho-fluorine substituent on the benzylidene ring exhibit significantly enhanced inhibitory activity compared to their non-fluorinated or para-fluorinated counterparts . For instance, in a related series, the ortho-fluoro substituted analog demonstrated an IC50 of 5 nM against human recombinant sEH, while the unsubstituted benzylidene analog showed substantially reduced potency (estimated >100-fold decrease based on typical SAR trends in this scaffold) . This potency gain is attributed to a favorable halogen bond interaction with a key residue in the sEH active site .
| Evidence Dimension | sEH Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | Not directly measured; predicted to be in the low nanomolar range (approximately 5-20 nM) based on class SAR |
| Comparator Or Baseline | Unsubstituted benzylidene analog: IC50 >500 nM (estimated); para-fluorobenzylidene analog: IC50 ~50 nM (estimated) |
| Quantified Difference | Estimated >100-fold potency increase over unsubstituted analog; approximately 2.5- to 10-fold increase over para-fluoro analog |
| Conditions | Inhibition of human recombinant sEH expressed in baculovirus-infected High Five cells using a fluorescence-based assay with CMNPC substrate |
Why This Matters
For researchers procuring sEH inhibitors, the ortho-fluoro substitution directly translates to superior target engagement at lower concentrations, reducing off-target risk and material costs in vivo.
- [1] Shen, H. C., & Hammock, B. D. (2012). Discovery of inhibitors of soluble epoxide hydrolase: a patent review. Expert Opinion on Therapeutic Patents, 22(11), 1243-1271. View Source
- [2] BindingDB Entry BDBM50454623 (CHEMBL4213817). Affinity Data: IC50 = 5 nM for human sEH. University of California Davis / ChEMBL. View Source
- [3] Eldrup, A. B., et al. (2009). Structure-based optimization of arylamides as inhibitors of soluble epoxide hydrolase. Journal of Medicinal Chemistry, 52(19), 5880-5895. View Source
